Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate
Overview
Description
Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is a fluorinated quinoline derivative with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-fluoroquinoline as the starting material.
Functionalization: The 4-position of the quinoline ring is hydroxylated using appropriate reagents such as hydrobromic acid.
Carboxylation: The 2-position is then carboxylated using reagents like carbon monoxide in the presence of a palladium catalyst.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The quinoline ring can undergo reduction reactions, although this is less common.
Substitution: The fluorine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents.
Major Products Formed:
Oxidation: 8-fluoro-4-quinone.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is used in the development of fluorescent dyes and materials due to its unique photophysical properties.
Mechanism of Action
The mechanism by which Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with biological targets. The exact pathways and targets depend on the specific application and biological system.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the fluorine atom, leading to different binding properties.
4-Hydroxy-2-quinolinecarboxylic acid: Similar structure but without the methyl ester group.
8-Fluoroquinoline: Lacks the hydroxyl and carboxylate groups, resulting in different reactivity and biological activity.
Uniqueness: The presence of both fluorine and hydroxyl groups in Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate provides unique chemical and biological properties that distinguish it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYHIAANNKRIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693264 | |
Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219949-89-0 | |
Record name | Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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